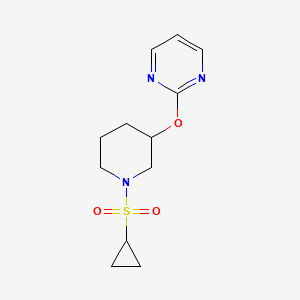

2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrimidine” is a chemical compound. Piperidines, which are part of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications observed . The development of fast and cost-effective methods for the synthesis of substituted pyrimidines is an important task of modern organic chemistry .Scientific Research Applications

Drug Design and Synthesis

Piperidine derivatives, such as “2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrimidine”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .

Biological Evaluation of Potential Drugs

The biological evaluation of potential drugs containing a piperidine moiety is a key application of "2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrimidine" . This involves assessing the biological activity and pharmacological activity of these compounds .

Synthesis of 2-Piperidinones

“2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrimidine” can be used in the synthesis of 2-piperidinones . These compounds, with diverse substitution patterns, are widespread in natural products and drug molecules, and serve as key precursors for piperidines .

Anti-Tubercular Agents

Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which can be synthesized using “2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrimidine”, have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Anti-Viral Agents

Isatin-based imidazole derivatives, which can be synthesized using “2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrimidine”, have exhibited significant activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) .

Inhibitors for ALK and ROS1

A series of 2-amino-4-(1-piperidine) pyridine derivatives, which can be synthesized using “2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrimidine”, have been designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .

Future Directions

Mechanism of Action

Target of Action

It’s known that piperidine derivatives have been used in the design of drugs targeting various diseases . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Mode of Action

In the case of the aforementioned piperidine derivatives, they likely interact with their targets (alk and ros1) to inhibit their activity . This inhibition could lead to a decrease in the proliferation of cancer cells.

Biochemical Pathways

Given the potential targets (alk and ros1), it can be inferred that the compound may affect pathways related to cell growth and proliferation .

Result of Action

If the compound acts as an inhibitor of alk and ros1, it could potentially lead to a reduction in cancer cell proliferation .

properties

IUPAC Name |

2-(1-cyclopropylsulfonylpiperidin-3-yl)oxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3S/c16-19(17,11-4-5-11)15-8-1-3-10(9-15)18-12-13-6-2-7-14-12/h2,6-7,10-11H,1,3-5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSALONPPHFGBMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2CC2)OC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenethyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)

![2-nitro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2909241.png)

![5,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-3-carboxamide](/img/structure/B2909242.png)

![(Z)-7-methoxy-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzofuran-2-carboxamide](/img/structure/B2909245.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2909249.png)

![3-amino-N-(naphthalen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2909251.png)

![2-chloro-N-{[(2,3-dimethylphenyl)carbamoyl]methyl}acetamide](/img/structure/B2909252.png)